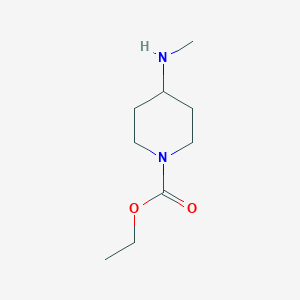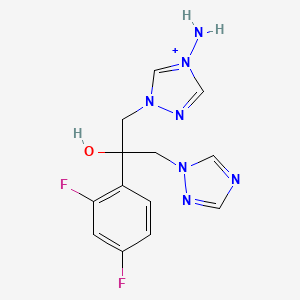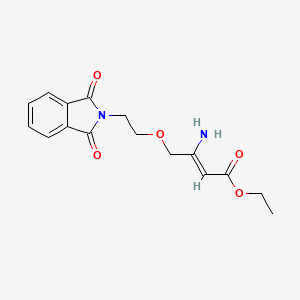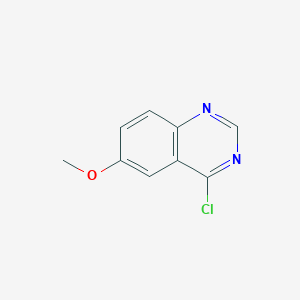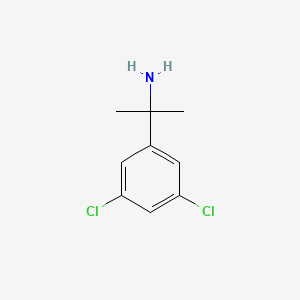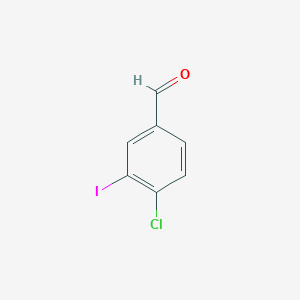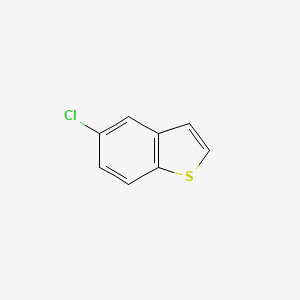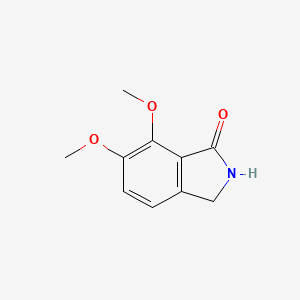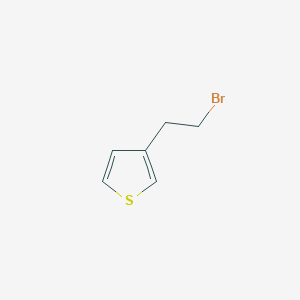
3-(2-Bromoethyl)tiofeno
Descripción general
Descripción
3-(2-Bromoethyl)thiophene: is an organic compound with the molecular formula C6H7BrS . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoethyl group attached to the third carbon of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromoethyl)thiophene is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers .
Biology and Medicine: In biological research, it is used to synthesize compounds with potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It also serves as an intermediate in the synthesis of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Thiophene: One common method involves the bromination of thiophene to produce 3-bromothiophene, followed by the reaction with ethylene to introduce the bromoethyl group.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene derivatives, which can then be brominated to yield 3-(2-Bromoethyl)thiophene.
Industrial Production Methods: Industrial production often involves the bromination of thiophene derivatives under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-(2-Bromoethyl)thiophene undergoes nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products:
Nucleophilic Substitution: Products include azidoethylthiophene, thiocyanatoethylthiophene, and aminoethylthiophene.
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethyl)thiophene in chemical reactions involves the activation of the bromoethyl group, which acts as a leaving group in substitution and coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions .
Comparación Con Compuestos Similares
3-(2-Iodoethyl)thiophene: Similar in structure but with an iodine atom instead of bromine, making it more reactive in certain coupling reactions.
3-(2-Chloroethyl)thiophene: Less reactive than the bromo derivative but still useful in nucleophilic substitution reactions.
Uniqueness: 3-(2-Bromoethyl)thiophene is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its bromo group is a good leaving group, facilitating various substitution and coupling reactions, while the thiophene ring provides electronic properties beneficial for material science applications .
Propiedades
IUPAC Name |
3-(2-bromoethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUHTDYDIRXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446798 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-76-5 | |
| Record name | 3-(2-bromoethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(2-bromoethyl)thiophene in the synthesis of 3-vinylthiophene?
A1: 3-(2-Bromoethyl)thiophene serves as a crucial precursor in the two-step synthesis of 3-vinylthiophene. [] It is first synthesized from 3-(2-ethanol)thiophene. Then, it undergoes an elimination reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetraglyme to yield the target compound, 3-vinylthiophene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
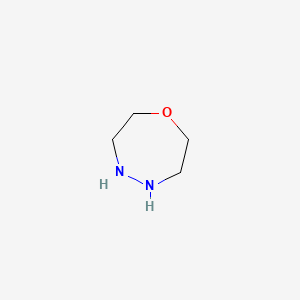

![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)
